molecular formula C9H19ClO3S B15323801 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride

3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride

Cat. No.: B15323801
M. Wt: 242.76 g/mol
InChI Key: AEXYYUCLILIVRB-UHFFFAOYSA-N
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Description

3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is a chemical compound with a complex molecular structure. It is characterized by a sulfonyl chloride functional group attached to a butane backbone with a methyl group at the 3rd carbon and a propoxymethyl group at the 2nd carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride typically involves multiple steps, starting with the appropriate butane derivative. The process may include:

  • Alkylation: Introducing the propoxymethyl group to the butane backbone.

  • Sulfonylation: Adding the sulfonyl chloride group to the desired position on the butane chain.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the sulfonyl chloride group and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding sulfonyl acid or sulfonic acid derivatives.

  • Reduction: Reduction of the sulfonyl chloride group to sulfonamide or sulfonic ester.

  • Substitution: Replacement of the sulfonyl chloride group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Sulfonyl Acids: Resulting from oxidation reactions.

  • Sulfonamides: Formed through reduction reactions.

  • Sulfonic Esters: Produced by substitution reactions with alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving sulfonate esters. It may also serve as a probe to investigate biological pathways.

Medicine: The compound's derivatives can be explored for potential pharmaceutical applications, such as developing new drugs or drug delivery systems. Its reactivity with biological molecules makes it a candidate for designing targeted therapies.

Industry: In the industrial sector, this compound can be used in the production of surfactants, detergents, and other chemical products

Mechanism of Action

The mechanism by which 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as a leaving group, allowing nucleophiles to replace it. The molecular targets and pathways involved would vary based on the context of the reaction and the specific reagents used.

Comparison with Similar Compounds

  • 3-Methyl-2-(ethoxymethyl)butane-1-sulfonyl chloride: Similar structure with an ethoxymethyl group instead of propoxymethyl.

  • 2-Methyl-3-(propoxymethyl)butane-1-sulfonyl chloride: Similar structure with the positions of the methyl and propoxymethyl groups swapped.

Uniqueness: 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the propoxymethyl group provides distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

3-methyl-2-(propoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-4-5-13-6-9(8(2)3)7-14(10,11)12/h8-9H,4-7H2,1-3H3

InChI Key

AEXYYUCLILIVRB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CS(=O)(=O)Cl)C(C)C

Origin of Product

United States

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